molecular formula C8H7F2NO2 B1463489 Difluoro(3-methylpyridin-2-yl)acetic acid CAS No. 1215474-10-4

Difluoro(3-methylpyridin-2-yl)acetic acid

Cat. No.: B1463489
CAS No.: 1215474-10-4
M. Wt: 187.14 g/mol
InChI Key: RWPLHBNDIGHOGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Difluoro(3-methylpyridin-2-yl)acetic acid: is a chemical compound with the molecular formula C8H7F2NO2 and a molecular weight of 187.1434864 It is a derivative of pyridine and contains two fluorine atoms and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Difluoro(3-methylpyridin-2-yl)acetic acid typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the fluorination of 3-methylpyridine followed by carboxylation. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or selectfluor in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: Difluoro(3-methylpyridin-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while substitution can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of Difluoro(3-methylpyridin-2-yl)acetic acid involves its interaction with molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. This can lead to the modulation of biological pathways and the exertion of specific effects, depending on the context of its use .

Comparison with Similar Compounds

    3-Methylpyridine: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    Difluoroacetic acid: Contains fluorine atoms but lacks the pyridine ring, leading to distinct applications and behavior.

    Pyridine-2-acetic acid:

Uniqueness: Difluoro(3-methylpyridin-2-yl)acetic acid is unique due to the combination of the pyridine ring, methyl group, and fluorine atoms. This combination imparts specific chemical properties that make it valuable in various research and industrial applications .

Properties

IUPAC Name

2,2-difluoro-2-(3-methylpyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-5-3-2-4-11-6(5)8(9,10)7(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPLHBNDIGHOGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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